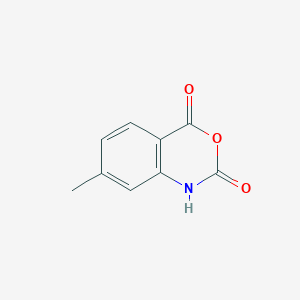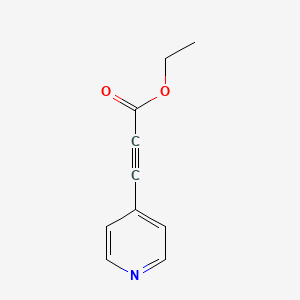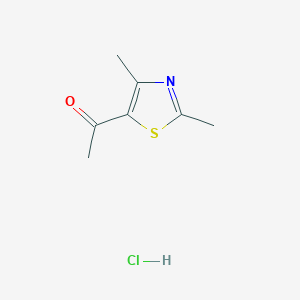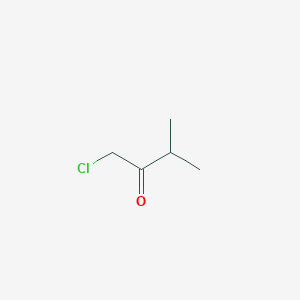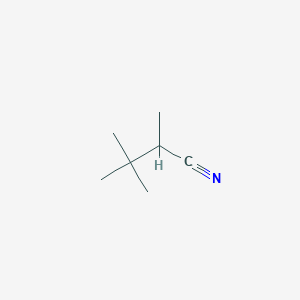
2,3,3-三甲基丁腈
描述
2,3,3-Trimethylbutanenitrile is a chemical compound with the molecular formula C7H13N . It is commonly used as a solvent and a building block in chemical synthesis.
Molecular Structure Analysis
The molecular structure of 2,3,3-Trimethylbutanenitrile is represented by the InChI code1S/C7H13N/c1-6(5-8)7(2,3)4/h6H,1-4H3 . This indicates that the molecule consists of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. Physical And Chemical Properties Analysis
2,3,3-Trimethylbutanenitrile has a molecular weight of 111.18 g/mol . It has a topological polar surface area of 23.8 Ų . The compound has one rotatable bond and its XLogP3-AA value, which is a measure of its lipophilicity, is 2.2 .科学研究应用
Synthesis of High Purity Materials
2,3,3-Trimethylbutanenitrile is used in the synthesis of high purity materials, which are essential in various fields such as semiconductors, pharmaceuticals, and specialty chemicals. Its role in creating materials with precise properties is crucial for the development of advanced technologies .
Pharmaceutical Applications
In the pharmaceutical industry, this compound can be utilized as a building block for the synthesis of more complex molecules. It may serve as a precursor in the production of active pharmaceutical ingredients (APIs) or as an intermediate in metabolic studies .
Nanotechnology and Medicine
Nanoparticles have revolutionized medicine and biology, and 2,3,3-Trimethylbutanenitrile could potentially be involved in the synthesis of nanoparticles used for drug delivery, bio-detection of pathogens, and MRI contrast enhancement. Its precise chemical structure could allow for the creation of nanoparticles with specific functions .
Organic Synthesis
As an organic nitrile, 2,3,3-Trimethylbutanenitrile is valuable in organic synthesis, contributing to the creation of various organic compounds. Its unique structure can be leveraged to introduce the nitrile group into target molecules, which is a key step in many synthetic pathways .
Material Science Research
In material science, 2,3,3-Trimethylbutanenitrile can be used to modify the properties of materials, such as improving thermal stability or altering electrical conductivity. This can lead to the development of new materials with enhanced performance for industrial applications .
Catalysis
Catalysts are essential for speeding up chemical reactions, and 2,3,3-Trimethylbutanenitrile might be used in the synthesis of catalysts or as a ligand to modify the activity and selectivity of catalytic processes. This has implications for green chemistry and sustainable industrial practices .
Agrochemical Research
In agrochemical research, 2,3,3-Trimethylbutanenitrile could be involved in the synthesis of pesticides or herbicides. Its chemical properties might be harnessed to create compounds that are more effective and environmentally friendly .
Analytical Chemistry
Lastly, 2,3,3-Trimethylbutanenitrile can play a role in analytical chemistry as a standard or reagent. Its consistent and well-defined properties make it suitable for use in calibration and quantitative analyses, ensuring accuracy and reliability in measurements .
安全和危害
The safety information for 2,3,3-Trimethylbutanenitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
属性
IUPAC Name |
2,3,3-trimethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(5-8)7(2,3)4/h6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBZBTZXGQNTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503433 | |
| Record name | 2,3,3-Trimethylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethylbutanenitrile | |
CAS RN |
21101-85-9 | |
| Record name | 2,3,3-Trimethylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2,3,3-trimethylbutanenitrile as described in the research?
A1: The research by [] highlights an improved, multi-step synthesis of 2,3,3-trimethylbutanenitrile from 3,3-dimethyl-2-butanone (pinacolone). This method, achieving a 67% overall yield, offers an alternative to the previously reported one-pot conversion, potentially impacting efficiency and scalability in research and industrial applications.
Q2: Does the research mention any specific applications or uses of 2,3,3-trimethylbutanenitrile?
A2: While the research primarily focuses on synthesis methodologies, the presence of 2,3,3-trimethylbutanenitrile amongst other nitrile compounds in a study about nitrile-hydrolysing bacteria [] suggests potential applications in biocatalysis or biotransformation studies. Further research would be needed to explore these avenues.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



